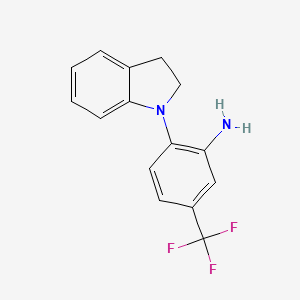

2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine

Vue d'ensemble

Description

The compound “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” is a chemical compound that is part of a collection of rare and unique chemicals1. However, there is limited analytical data available for this product1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine”. However, there are related compounds such as “2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin” which have been synthesized by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups2.Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” is not explicitly provided in the search results. However, the linear formula for a similar compound “2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE” is given as C17H11F3N2O31.Chemical Reactions Analysis

Specific chemical reactions involving “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly provided in the search results.Applications De Recherche Scientifique

Luminescent Properties

- Near-Infrared Luminescence : The synthesis of neodymium and ytterbium complexes containing 2-(2,2,2-trifluoroethyl)-1-indone, a compound structurally similar to 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, showcases their luminescent properties, particularly in the near-infrared region (Li et al., 2014).

Applications in Synthesis and Chemistry

- Antifungal Activities : Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, prepared from similar compounds, exhibit promising antifungal activities, offering potential as agricultural fungicides (Xu & Fan, 2011).

- Cytotoxic Agents : The synthesis of novel derivatives from similar indole compounds demonstrates their potential as cytotoxic agents, particularly against breast cancer cell lines (Modi et al., 2011).

Synthesis and Structural Analysis

- Synthesis of Derivatives : A new β-diketone analogous to the subject compound has been employed for the synthesis of lanthanide complexes, demonstrating its utility in synthesizing complex molecular structures (Li et al., 2012).

Safety And Hazards

The safety and hazards associated with “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the search results. However, Sigma-Aldrich, a supplier of a similar compound, states that the buyer assumes responsibility to confirm product identity and/or purity1.

Orientations Futures

The future directions for research or applications of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the search results.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, it’s recommended to consult scientific literature or experts in the field.

Propriétés

IUPAC Name |

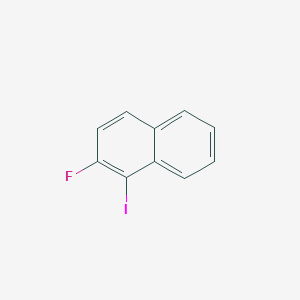

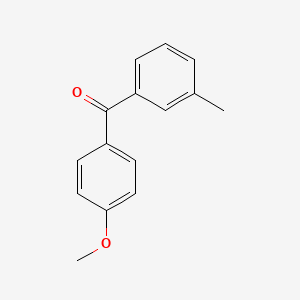

2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMPKNJOSOOJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)